molecular formula C8H6F2O2 B2716329 2,2-Difluoro-2-phenylacetic acid CAS No. 145689-41-4; 360-03-2

2,2-Difluoro-2-phenylacetic acid

Cat. No. B2716329
M. Wt: 172.131
InChI Key: PFKSLFZFBCIJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06521663B2

Procedure details

A suspension of ethyl 2,2-difluoro-2-phenylacetate (6.0 g, 30 mmol), as prepared in the preceding step, in 1 N NaOH (36 mL, 36 mmol) was stirred at ambient temperature. After 36 hours, the reaction became almost homogeneous. The mixture was acidified with 1N HCl (36 mL), and extracted with DCM twice. The extracts were combined, washed with H2O, dried over Na2SO4, and concentrated to give the title compound (3.85 g, 81% yield) as a pale yellow solid, that was used without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
reactant
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3]([O:5]CC)=[O:4].[OH-].[Na+].Cl>>[C:8]1([C:2]([C:3]([OH:5])=[O:4])([F:14])[F:1])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC(C(=O)OCC)(C1=CC=CC=C1)F
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
36 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM twice
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(F)(F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06521663B2

Procedure details

A suspension of ethyl 2,2-difluoro-2-phenylacetate (6.0 g, 30 mmol), as prepared in the preceding step, in 1 N NaOH (36 mL, 36 mmol) was stirred at ambient temperature. After 36 hours, the reaction became almost homogeneous. The mixture was acidified with 1N HCl (36 mL), and extracted with DCM twice. The extracts were combined, washed with H2O, dried over Na2SO4, and concentrated to give the title compound (3.85 g, 81% yield) as a pale yellow solid, that was used without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
reactant
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3]([O:5]CC)=[O:4].[OH-].[Na+].Cl>>[C:8]1([C:2]([C:3]([OH:5])=[O:4])([F:14])[F:1])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC(C(=O)OCC)(C1=CC=CC=C1)F
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
36 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM twice
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(F)(F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.